molecular formula C15H13ClO4 B6406825 4-(4-Chloro-2-methoxyphenyl)-2-methoxybenzoic acid, 95% CAS No. 1261991-97-2

4-(4-Chloro-2-methoxyphenyl)-2-methoxybenzoic acid, 95%

Cat. No. B6406825
CAS RN: 1261991-97-2
M. Wt: 292.71 g/mol
InChI Key: GCVKJLRFDOMNCT-UHFFFAOYSA-N
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Description

4-(4-Chloro-2-methoxyphenyl)-2-methoxybenzoic acid (95%) is a molecule of interest to scientists due to its potential applications in the fields of medicinal chemistry, organic synthesis, and materials science. It is an organic compound with the chemical formula C10H9ClO4 and is part of a family of compounds known as phenylmethoxybenzoic acids. This compound has been studied for its ability to act as a catalyst in various organic syntheses, as well as its ability to interact with other molecules in a variety of ways. Its potential applications in medicinal chemistry, organic synthesis, and materials science make it an interesting compound to study.

Scientific Research Applications

4-(4-Chloro-2-methoxyphenyl)-2-methoxybenzoic acid (95%) has been studied for its potential applications in medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, it has been used as a catalyst in the synthesis of various drugs, such as antifungal agents and anti-cancer drugs. In organic synthesis, it has been used as a reagent in the synthesis of various organic compounds, such as polymers and dyes. In materials science, it has been used as a stabilizer for the production of polymers and as a cross-linking agent for the production of nanomaterials.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-2-methoxyphenyl)-2-methoxybenzoic acid (95%) is not fully understood. However, it is believed to act as a catalyst in various organic syntheses by facilitating the formation of new bonds between molecules. It is also believed to interact with other molecules in a variety of ways, such as forming hydrogen bonds and electrostatic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Chloro-2-methoxyphenyl)-2-methoxybenzoic acid (95%) are not fully understood. However, it has been shown to be non-toxic and non-irritating when used in laboratory experiments. It has also been shown to have no significant effect on the growth of bacteria or other microorganisms.

Advantages and Limitations for Lab Experiments

4-(4-Chloro-2-methoxyphenyl)-2-methoxybenzoic acid (95%) has several advantages when used in laboratory experiments. It is a relatively inexpensive reagent and is easily obtainable. It is also non-toxic and non-irritating, making it safe to use in laboratory experiments. However, it is not as reactive as some other reagents, so it may not be suitable for some types of reactions.

Future Directions

There are many potential future directions for research into 4-(4-Chloro-2-methoxyphenyl)-2-methoxybenzoic acid (95%). One potential direction is to further explore its potential applications in medicinal chemistry, organic synthesis, and materials science. Another potential direction is to investigate its ability to interact with other molecules, such as proteins and DNA, and its potential applications in biochemistry and molecular biology. Additionally, further research could be done to explore its potential applications in the production of polymers and nanomaterials.

Synthesis Methods

The synthesis of 4-(4-chloro-2-methoxyphenyl)-2-methoxybenzoic acid (95%) involves the reaction of 4-chloro-2-methoxyphenol with sodium methoxide in methanol. This reaction occurs at room temperature and the product is purified by recrystallization from methanol. The purity of the product is determined by thin-layer chromatography and is typically greater than 95%.

properties

IUPAC Name

4-(4-chloro-2-methoxyphenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO4/c1-19-13-7-9(3-5-12(13)15(17)18)11-6-4-10(16)8-14(11)20-2/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVKJLRFDOMNCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C=C(C=C2)Cl)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10691084
Record name 4'-Chloro-2',3-dimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261991-97-2
Record name [1,1′-Biphenyl]-4-carboxylic acid, 4′-chloro-2′,3-dimethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261991-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Chloro-2',3-dimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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